1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride
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Overview
Description
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as BIM-8 or BIM-8 hydrochloride. It is a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Mechanism of Action
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological and pathological processes, including neuroprotection, inflammation, and pain. The activation of the sigma-1 receptor by 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride leads to the modulation of various signaling pathways, which can result in the observed effects of this compound.
Biochemical and Physiological Effects
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, which may be due to its ability to modulate calcium signaling and reduce oxidative stress. It has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate cytokine production and inhibit the activation of inflammatory cells. Additionally, it has been shown to have analgesic effects, which may be due to its ability to modulate pain signaling pathways.
Advantages and Limitations for Lab Experiments
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist for the sigma-1 receptor, which allows for the specific modulation of this receptor. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Additionally, its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are several future directions for the study of 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride. One direction is the further exploration of its neuroprotective effects, and its potential applications in the treatment of neurodegenerative diseases. Another direction is the further exploration of its anti-inflammatory effects, and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the potential side effects of this compound, and its safety for use in humans.
Synthesis Methods
The synthesis of 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride involves several steps. The starting material is 1,3-propanediol, which is reacted with 4-bromobenzyl chloride to form 1,3-propanediol bis(4-bromobenzyl ether). This intermediate is then reacted with 4-((dimethylamino)methyl)benzyl chloride to form 1,3-propanediol bis(4-((dimethylamino)methyl)benzyl ether). Finally, this compound is reacted with hydrochloric acid to form 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride.
Scientific Research Applications
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have analgesic effects, and it may have potential applications in the treatment of pain.
properties
CAS RN |
133550-81-9 |
---|---|
Product Name |
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride |
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-methyl-2-[(4-phenylphenyl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-17(12-19,13-20)18-11-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,18-20H,11-13H2,1H3;1H |
InChI Key |
ARIHBQJAVXAJBX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Other CAS RN |
133550-81-9 |
synonyms |
2-methyl-2-[(4-phenylphenyl)methylamino]propane-1,3-diol hydrochloride |
Origin of Product |
United States |
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